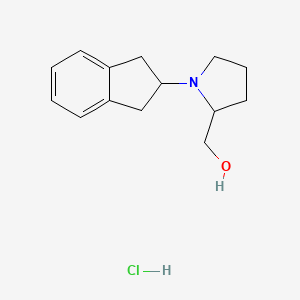

(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride

説明

(1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidine ring attached to a methanol group, with an indene moiety fused to the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

特性

IUPAC Name |

[1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO.ClH/c16-10-13-6-3-7-15(13)14-8-11-4-1-2-5-12(11)9-14;/h1-2,4-5,13-14,16H,3,6-10H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWTNUAHMRFCNNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2CC3=CC=CC=C3C2)CO.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride typically involves the following steps:

Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Pyrrolidine Ring Formation: The pyrrolidine ring is introduced via a cyclization reaction involving a suitable amine and a carbonyl compound.

Attachment of the Methanol Group: The methanol group is introduced through a nucleophilic substitution reaction, where a hydroxyl group replaces a leaving group on the pyrrolidine ring.

Hydrochloride Salt Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the indene moiety or the pyrrolidine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the indene or pyrrolidine rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are employed under appropriate conditions.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydro or tetrahydro derivatives.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, the compound can be used as a probe to study the interactions of indene and pyrrolidine-containing molecules with biological targets.

Industry: The compound’s unique structure makes it valuable in the development of new materials, such as polymers or advanced composites.

作用機序

The mechanism by which (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indene and pyrrolidine moieties can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s biological activity.

類似化合物との比較

- (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol

- (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)ethanol

- (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)propanol

Comparison: Compared to its analogs, (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride offers enhanced solubility and stability due to the presence of the hydrochloride salt. This makes it more suitable for applications requiring aqueous solubility. Additionally, the specific positioning of the methanol group can influence the compound’s reactivity and interaction with biological targets, providing unique advantages in certain applications.

生物活性

The compound (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride is a derivative of pyrrolidine and indene, which has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C14H22Cl2N2

- Molecular Weight : 289.2 g/mol

- IUPAC Name : [1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl]methanamine; dihydrochloride

Synthesis

The synthesis of this compound typically involves:

- Formation of the pyrrolidine ring.

- Attachment of the indene moiety through various chemical reactions such as oxidation and reduction to introduce functional groups.

Antimicrobial Activity

Research has demonstrated that several pyrrolidine derivatives exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) studies indicate that related compounds can inhibit the growth of various bacteria including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL for some derivatives .

| Compound | Target Bacteria | MIC (mg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.0039 |

| Compound B | E. coli | 0.025 |

Antifungal Activity

The compound also shows antifungal activity against strains such as Candida albicans. In vitro studies have shown promising results with MIC values indicating effective inhibition at low concentrations .

Neuropharmacological Effects

Studies on related pyrrolidine compounds have indicated potential neuropharmacological effects, including:

- Anticonvulsant Activity : Certain derivatives have shown effectiveness in reducing seizure activity in animal models.

- Antinociceptive Activity : Compounds have been evaluated for pain relief properties, indicating a possible role in pain management therapies .

Case Studies and Research Findings

- Study on Pyrrolidine Derivatives : A comprehensive study evaluated the antibacterial and antifungal activities of 248 monomeric alkaloids, including those with pyrrolidine structures. The results highlighted that halogen substitutions significantly enhance bioactivity .

- Neuropharmacological Assessment : Another study examined the effects of pyrrolidine derivatives on TRPV1 receptors, revealing varying degrees of receptor affinity and potential implications for pain modulation .

- Toxicity Studies : Hepatotoxicity assessments indicated that certain derivatives exhibited no cytotoxic effects at low concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic: What are the recommended synthetic routes for (1-(2,3-dihydro-1H-inden-2-yl)pyrrolidin-2-yl)methanol hydrochloride?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the pyrrolidine-indene scaffold via nucleophilic substitution or reductive amination, using 2,3-dihydro-1H-indene derivatives and pyrrolidine precursors.

- Step 2: Hydroxymethylation at the pyrrolidine-2-yl position, often employing formaldehyde or its equivalents under controlled pH (6–8) to preserve stereochemistry .

- Step 3: Hydrochloride salt formation via acidification (e.g., HCl in ethanol), followed by recrystallization for purification .

Key Methodological Considerations:

- Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates and UV visualization .

- Optimize temperature (e.g., 0–25°C for sensitive steps) to avoid racemization or side reactions.

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H-NMR to confirm stereochemistry and substituent positions (e.g., indenyl protons at δ 6.5–7.2 ppm, pyrrolidine protons at δ 2.5–3.5 ppm) .

- 13C-NMR to verify carbon environments, particularly the methanol-bearing carbon (δ 60–70 ppm).

- High-Performance Liquid Chromatography (HPLC):

- Use reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>98%) .

- Mass Spectrometry (MS):

Advanced: How can researchers resolve enantiomeric impurities in this chiral compound?

Answer:

- Chiral Stationary Phase (CSP) HPLC:

- Use columns like Chiralpak® IA or IB with hexane/isopropanol gradients to separate enantiomers. Optimize flow rates (0.5–1.5 mL/min) for baseline resolution .

- Enzymatic Kinetic Resolution:

- Employ lipases (e.g., Candida antarctica) to selectively esterify the undesired enantiomer, followed by extraction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。